6-Bromohexylamine Hydrobromide
Overview
Description
6-Bromohexylamine Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C6H15Br2N and its molecular weight is 261 g/mol. The purity is usually 95%.
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Scientific Research Applications
Rearrangement Studies : It is used for studying the rearrangement of 6- and 7-halo-substituted 3-amino-3,4-dihydro-l-hydroxycarbostyrils in concentrated hydrohalic acids (McCord et al., 1982).
Synthesis of Spermidine and Spermine Analogues : The compound is employed in the synthesis of novel oxa-isosteres of spermidine and spermine (Lin, Maguire, & Brown, 1994).
Synthesis of Folic Acid Analogues : It is used in the synthesis of 10-propargylfolic acid, an analogue of folic acid (Piper, Mccaleb, & Montgomery, 1987).
Pyrimidine-Annelated Heterocycles Synthesis : The compound aids in the synthesis of pyrimidine-annelated heterocycles (Majumdar et al., 2001).
Radiation Research : It is utilized as a method for detecting materials that alter the radiation response of mammalian cells (Bases, 1959).
Preparation of Hydroxypyridine : 6-Bromohexylamine Hydrobromide is used in the preparation of 2-hydroxy-6-bromopyridine from 2,6-dibromopyridine (Wibaut, Haayman, & Dijk, 2010).
Antitussive Agent : It has shown cough-inhibiting properties in animals and has potential as an antitussive agent in humans (Cass & Frederik, 1953).
Photoremovable Protecting Group : this compound can be used as a photoremovable protecting group for aldehydes and ketones (Lu, Fedoryak, Moister, & Dore, 2003).
Synthesis of Brominated Pyrimidine Derivatives : It is used in the synthesis of brominated derivatives of hydrochlorides of 6-methyl-2, 3-tri(tetra)methylene-3, 4-dihydropyrimidine-4-ones (Mukarramov, 2014).
Mechanism of Action
Target of Action
The primary targets of 6-Bromohexylamine Hydrobromide are diverse electrophilic substrates such as alkenes, aldehydes, and ketones, as well as a variety of nucleophiles like amines and alcohols . These targets play a crucial role in various biochemical reactions where this compound acts as a nucleophile .
Mode of Action
This compound interacts with its targets by acting as a nucleophile . A nucleophile is a chemical species that donates an electron pair to form a chemical bond in relation to a reaction. By donating an electron, a nucleophile is capable of influencing the electrophilic substrates, leading to various biochemical reactions .
Biochemical Pathways
This compound is a key ingredient in the synthesis of multiple compounds such as 7-bromo-1-heptanol, 6-bromo-1-hexanol, and 7-bromo-1-heptylamine . These compounds are part of various biochemical pathways, and their synthesis can lead to downstream effects that influence the overall biochemical landscape .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a nucleophile. It influences the electrophilic substrates, leading to various biochemical reactions . It also serves as a primary raw material in the preparation of various biologically active agents, including N- (6-bromohexyl)propionamide and other medicinal drugs .
Biochemical Analysis
Biochemical Properties
6-Bromohexylamine Hydrobromide acts as a nucleophile in organic reactions, exhibiting the ability to interact with diverse electrophilic substrates such as alkenes, aldehydes, and ketones . It also interacts with a variety of nucleophiles like amines and alcohols . Furthermore, it can function as a base in the deprotonation of carboxylic acids .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a nucleophile. It interacts with diverse electrophilic substrates, leading to changes in their structure and function . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature.
Properties
IUPAC Name |
6-bromohexan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSXFHBAIZVEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661826 | |
Record name | 6-Bromohexan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14502-76-2 | |
Record name | 6-Bromohexan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.